Cas no 120577-33-5 (1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]-)
1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- Chemical and Physical Properties
Names and Identifiers
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- 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]-
- (3R)-N-[(1S)-1-Phenylethyl]quinuclidin-3-amine
- (R)-N-((S)-1-PHENYLETHYL)QUINUCLIDIN-3-AMINE
- (-)-N,N-diisopropyl-3-(2-benzyloxy-5-carbomethoxyphenyl)-3-phenylpropylamine
- (R)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid methyl ester
- (R)-N,N'-dimethyl-1,1'-binaphthyl-2,2'-diamine
- 2,2'-Bismethylaminobinaphthyl
- D-N,N-dimethylalanine
- methyl 4-(benzyloxy)-3-[(1R)-3-(dipropan-2-ylamino)-1-phenylpropyl]benzoa
- N,N-Dimethyl-D-alanin
- R-(-)-4-benzyloxy-3-(3-diisopropylamino-1-phenylpropyl)-benzoic acid methyl ester
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- Inchi: InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15-/m0/s1
- InChI Key: YUJLYFFNXJRLDW-WFASDCNBSA-N
- SMILES: C[C@H](N[C@H]1CN2CCC1CC2)C3=CC=CC=C3
Computed Properties
- Exact Mass: 230.17846
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 15.27
1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- Security Information
- Storage Condition:(BD333452)
1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM488721-1g |
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine |
120577-33-5 | 98% | 1g |
$465 | 2023-02-18 | |
| Ambeed | A110042-1g |
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine |
120577-33-5 | 98+% | 1g |
$470.0 | 2025-02-25 |
1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- Suppliers
1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]-
Introduction to 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- (CAS No. 120577-33-5)
1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- (CAS No. 120577-33-5) is a chiral amine compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of azabicyclic amines and is characterized by its three-dimensional structure, which includes a bicyclic ring system and a chiral center.
The chiral nature of this compound is particularly noteworthy, as it can exist in different enantiomeric forms, each of which may exhibit distinct pharmacological properties. The specific enantiomer [S-(R*,S*)] has been extensively studied for its potential applications in drug development, particularly in the design of chiral ligands and catalysts for asymmetric synthesis.
In recent years, 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- has been investigated for its role in various biological processes, including neurotransmission and enzyme inhibition. Research has shown that this compound can interact with specific receptors and enzymes, making it a valuable tool for understanding the mechanisms underlying certain diseases and conditions.
One of the key areas of research involving 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in signal transduction pathways and are targets for many therapeutic agents. Studies have demonstrated that this compound can modulate the activity of certain GPCRs, which could have implications for the treatment of neurological disorders, cardiovascular diseases, and other conditions.
Additionally, 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- has been explored as a catalyst in asymmetric synthesis reactions. Asymmetric synthesis is a critical process in the pharmaceutical industry for producing enantiomerically pure compounds, which are often required for drug development. The ability of this compound to catalyze reactions with high enantioselectivity makes it an attractive candidate for use in the synthesis of chiral drugs.
In the context of drug discovery and development, 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- has shown promise as a lead compound for the design of novel therapeutics. Its unique structural features and chiral properties make it well-suited for optimizing pharmacological profiles and improving drug efficacy and safety. Researchers are actively investigating derivatives of this compound to enhance its biological activity and reduce potential side effects.
The synthesis of 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- involves several steps that require precise control over chirality and stereochemistry. Various synthetic routes have been developed to produce this compound with high purity and yield. These methods often involve the use of chiral auxiliaries or catalysts to ensure the formation of the desired enantiomer.
Recent advances in computational chemistry have also contributed to our understanding of 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]-. Molecular modeling studies have provided insights into its conformational behavior and interactions with biological targets. These computational tools are invaluable for predicting the biological activity of this compound and guiding experimental efforts.
In conclusion, 1-Azabicyclo[2.2.2]octan-3-amine, N-(1-phenylethyl)-, [S-(R*,S*)]- (CAS No. 120577-33-5) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural properties and chiral nature make it an important molecule for both fundamental studies and practical applications in drug development.
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